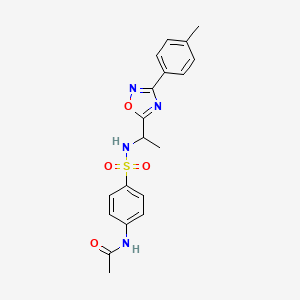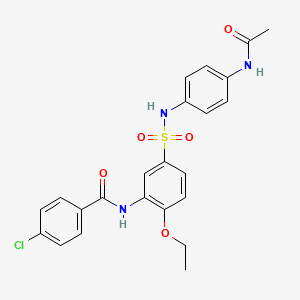
N-(4-(N-(1-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)ethyl)sulfamoyl)phenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-(N-(1-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)ethyl)sulfamoyl)phenyl)acetamide, also known as TAK-915, is a novel small molecule that has been developed as a potential treatment for cognitive disorders such as Alzheimer's disease.
Wirkmechanismus
N-(4-(N-(1-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)ethyl)sulfamoyl)phenyl)acetamide works by targeting the alpha7 nicotinic acetylcholine receptor (α7nAChR), a receptor that is involved in cognitive function. N-(4-(N-(1-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)ethyl)sulfamoyl)phenyl)acetamide binds to this receptor and enhances its activity, leading to improved cognitive function. The exact mechanism of action is still under investigation, but it is believed that N-(4-(N-(1-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)ethyl)sulfamoyl)phenyl)acetamide may also modulate other neurotransmitter systems that are involved in cognitive function.
Biochemical and Physiological Effects:
N-(4-(N-(1-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)ethyl)sulfamoyl)phenyl)acetamide has been shown to have a favorable pharmacokinetic profile, meaning that it is well absorbed and distributed in the body. It also has a good safety profile, with no significant adverse effects reported in preclinical studies. N-(4-(N-(1-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)ethyl)sulfamoyl)phenyl)acetamide has been shown to improve memory and cognitive function in animal models of Alzheimer's disease, as well as in healthy animals. It has also been shown to enhance synaptic plasticity, a process that is critical for learning and memory.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-(4-(N-(1-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)ethyl)sulfamoyl)phenyl)acetamide is its specificity for the α7nAChR receptor, which makes it a promising candidate for treating cognitive disorders. However, one limitation is that it has only been studied in preclinical models, and its efficacy and safety in humans are still unknown. Additionally, the complex synthesis method and the limited availability of the compound may make it difficult to study in some laboratory settings.
Zukünftige Richtungen
There are several future directions for the study of N-(4-(N-(1-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)ethyl)sulfamoyl)phenyl)acetamide. One direction is to further investigate its mechanism of action and its effects on other neurotransmitter systems. Another direction is to study its efficacy and safety in humans, which may involve clinical trials. Additionally, N-(4-(N-(1-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)ethyl)sulfamoyl)phenyl)acetamide may be studied in combination with other drugs for the treatment of cognitive disorders. Finally, the synthesis method of N-(4-(N-(1-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)ethyl)sulfamoyl)phenyl)acetamide may be optimized to improve its availability and scalability for laboratory studies.
Synthesemethoden
The synthesis of N-(4-(N-(1-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)ethyl)sulfamoyl)phenyl)acetamide involves several steps, including the preparation of the starting materials, the formation of the oxadiazole ring, and the coupling of the sulfonamide and amide groups. The process is complex and requires expertise in organic chemistry. The final product is obtained as a white powder and is characterized by various spectroscopic techniques.
Wissenschaftliche Forschungsanwendungen
N-(4-(N-(1-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)ethyl)sulfamoyl)phenyl)acetamide has been extensively studied in preclinical models for its potential use in treating cognitive disorders. It has been shown to improve memory and cognitive function in animal models of Alzheimer's disease, as well as in healthy animals. N-(4-(N-(1-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)ethyl)sulfamoyl)phenyl)acetamide has also been shown to enhance synaptic plasticity, a process that is critical for learning and memory.
Eigenschaften
IUPAC Name |
N-[4-[1-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]ethylsulfamoyl]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O4S/c1-12-4-6-15(7-5-12)18-21-19(27-22-18)13(2)23-28(25,26)17-10-8-16(9-11-17)20-14(3)24/h4-11,13,23H,1-3H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCHBEVKEWNTFAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C(C)NS(=O)(=O)C3=CC=C(C=C3)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-({1-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-YL]ethyl}sulfamoyl)phenyl]acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![3-(benzylsulfamoyl)-N-[(2-chlorophenyl)methyl]-4-methoxybenzamide](/img/structure/B7715543.png)
![(R)-1-ethyl-2-(hydroxydiphenylmethyl)-N-(2-hydroxypropyl)-1H-benzo[d]imidazole-6-carboxamide](/img/structure/B7715557.png)

